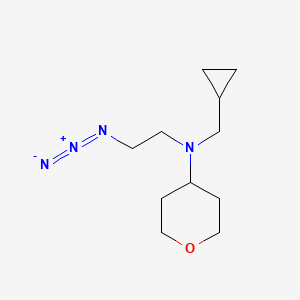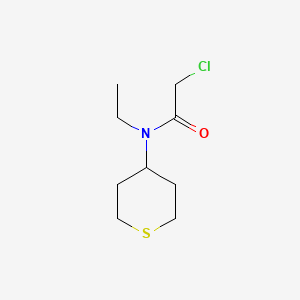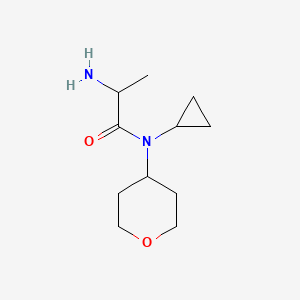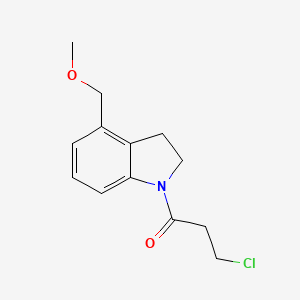
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Descripción general
Descripción
3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound known for its significant relevance in organic chemistry and potential applications in various scientific fields. This compound, owing to its unique chemical structure, has garnered interest for its synthesis and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with readily available precursors such as indoline and methoxymethyl chloride.
Reaction Conditions: A common method involves chlorination of indoline using thionyl chloride to introduce the chlorine atom at the desired position
Purification: Following the reaction, the compound is usually purified via crystallization or column chromatography to achieve high purity.
Industrial Production Methods:
Scaling Up: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the availability of raw materials.
Environmental Considerations: Industrial production emphasizes minimizing waste and recycling solvents to adhere to green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives which may be analyzed for enhanced or altered bioactivity.
Reduction: Reduction of the compound can lead to the formation of various reduced analogs, contributing to the exploration of its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under appropriate conditions (basic/acidic).
Major Products Formed:
Oxidized Forms: Products of oxidation with varying degrees of oxygen incorporation.
Reduced Forms: Reduction products with altered hydrogen content.
Substituted Derivatives: Various functionalized products depending on the substituents introduced.
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Reaction Mechanisms: Studied for understanding reaction pathways and mechanisms.
Biology:
Biological Assays: Utilized in various assays to understand its interaction with biological targets.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its structural properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry:
Material Science: Investigated for potential use in developing new materials or coatings.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may act on specific enzymes, modifying their activity.
Signal Pathways: Can influence various cellular signaling pathways, leading to altered cellular responses.
Comparison Criteria:
Structural Uniqueness: Compared to other indoline derivatives, this compound has a unique combination of a chlorine atom and a methoxymethyl group which could contribute to distinct chemical and biological properties.
Functional Group Variations: Differences in functional groups lead to varying reactivities and applications.
Comparación Con Compuestos Similares
1-(4-(Methoxymethyl)indolin-1-yl)propan-2-one: Lacks the chlorine atom, which affects its reactivity.
3-Chloro-1-(4-hydroxyindolin-1-yl)propan-1-one: Substitution of the methoxymethyl group with a hydroxy group, leading to different chemical behavior.
1-(4-(Ethoxymethyl)indolin-1-yl)propan-3-one: Variation in alkyl group affects solubility and reactivity.
Propiedades
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKWTWZNLSECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





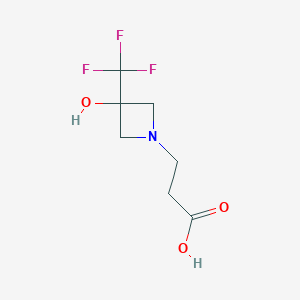


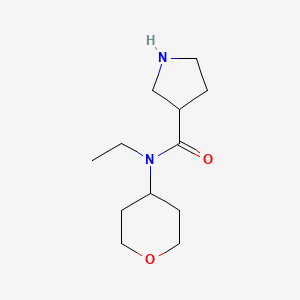

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)
![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)
![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)
